(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate
Overview
Description
(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate is a chemical compound with the molecular formula C10H19NO5S and a molecular weight of 265.33 g/mol . It is also known by its IUPAC name, tert-butyl 3-[(methanesulfonyloxy)methyl]-1-azetidinecarboxylate . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Like many similar compounds, it is expected to have specific pharmacokinetic properties that influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
The synthesis of (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate involves several steps. One common method starts with the preparation of tert-butyl 3-hydroxy-1-azetidinecarboxylate, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Chemical Reactions Analysis
(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to form tert-butyl 3-hydroxy-1-azetidinecarboxylate and methanesulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of azetidine derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate can be compared with other similar compounds such as:
tert-Butyl 3-hydroxy-1-azetidinecarboxylate: This compound is a precursor in the synthesis of this compound.
tert-Butyl 3-aminomethyl-1-azetidinecarboxylate: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the presence of the methanesulfonate group, which makes it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVGVJPTGKRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620816 | |
Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-57-4 | |
Record name | tert-Butyl 3-[[(methylsulfonyl)oxy]methyl]azetidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142253-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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